molecular formula C18H21NO5S B497903 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid CAS No. 927637-37-4

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497903
CAS No.: 927637-37-4
M. Wt: 363.4g/mol
InChI Key: KYMDMRZEWRMOSO-UHFFFAOYSA-N
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Description

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a sulfonamide group substituted with a 2-ethoxy-5-isopropylphenyl moiety. Its molecular formula is C₁₈H₂₁NO₅S, with a molecular weight of 363.07 g/mol. The ethoxy group (C₂H₅O) at the ortho position and the isopropyl group (C₃H₇) at the para position on the phenyl ring contribute to steric bulk and influence electronic properties.

Properties

IUPAC Name

2-[(2-ethoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-24-16-10-9-13(12(2)3)11-17(16)25(22,23)19-15-8-6-5-7-14(15)18(20)21/h5-12,19H,4H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMDMRZEWRMOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-5-isopropylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or ethanol .

Chemical Reactions Analysis

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance References
Target Compound C₁₈H₂₁NO₅S 363.07 2-Ethoxy-5-isopropylphenyl sulfonamido Not reported (research interest) -
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Ethoxy-oxoacetamido Potential pharmacological scaffolds
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) C₁₄H₁₂O₃ 228.24 Diphenyl, hydroxy NSC 2830 (research chemical)
Tetrachloro-fluorosulfonyl benzoic acid salts C₁₂H₃Cl₄F₉NO₆SK >500 Tetrachloro, perfluorosulfonyl Industrial surfactants, coatings
Thiazolidinone-linked benzoic acid derivatives C₁₈H₁₅NO₄S 341.38 Dioxoisoindolyl, sulfanyl Structural diversity for drug design
Key Observations:
  • Molecular Weight and Bulk : The target compound (363.07 g/mol) is intermediate in size compared to smaller analogs like benzilic acid (228.24 g/mol) and larger fluorinated derivatives (>500 g/mol). The isopropyl and ethoxy groups add steric bulk, which may reduce solubility in polar solvents compared to simpler analogs .
  • Electronic Effects : The sulfonamide group in the target compound enhances acidity relative to benzilic acid (which has a hydroxyl group) but less so than perfluorinated sulfonyl derivatives, where fluorine’s strong electron-withdrawing effects further stabilize deprotonation .
  • Biological Relevance: Sulfonamide groups are associated with antimicrobial activity, while fluorinated compounds (e.g., ) are valued for thermal and chemical stability in industrial applications. Thiazolidinone derivatives () are explored for anti-diabetic and anti-inflammatory properties, highlighting the impact of heterocyclic substituents .

Physicochemical Properties

  • Acidity : The target compound’s pKa is expected to be lower than benzilic acid (pKa ~3.0) due to the electron-withdrawing sulfonamide group. However, fluorinated analogs () likely exhibit even greater acidity due to the synergistic effects of chlorine and fluorine substituents .
  • Solubility : The ethoxy and isopropyl groups may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., benzilic acid). Fluorinated compounds, despite their high molecular weight, often exhibit unique solubility profiles in organic solvents .
  • Thermal Stability : Fluorinated sulfonyl groups () enhance thermal stability, making such compounds suitable for high-performance materials. The target compound’s stability remains uncharacterized but could be intermediate due to the absence of fluorination .

Biological Activity

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is a synthetic organic compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of an Intermediate : The reaction of 2-ethoxy-5-isopropylphenylamine with benzenesulfonyl chloride to create a sulfonamide intermediate.
  • Final Product Formation : This intermediate is then reacted with 2-bromobenzoic acid under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and proteins. The sulfonyl group in the compound is known to interact with enzyme active sites, potentially leading to inhibition or modulation of their activity. This mechanism suggests possible anti-inflammatory and anticancer properties, although the exact pathways remain under investigation.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The ability to modulate enzyme activity could also position it as a potential anticancer agent, although more extensive studies are required to confirm this effect .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences:

Compound NameMolecular FormulaBiological ActivityMechanism of Action
This compoundC18H21NO5SPotential anti-inflammatory and anticancer effectsEnzyme inhibition via sulfonyl interaction
4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acidC18H21NO5SSimilar potential activitiesStronger binding affinity due to structural differences

Study on Anti-inflammatory Effects

A study published in Molecules explored the anti-inflammatory effects of sulfonamide derivatives, including compounds structurally related to this compound. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting a promising avenue for further research in inflammatory disease treatment .

Anticancer Activity Investigation

Another research article focused on the anticancer properties of sulfonamide compounds. The study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating that modifications in the sulfonamide structure could enhance their efficacy as anticancer agents . While specific data on this compound was limited, the trends observed provide a basis for future investigations.

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